molecular formula C10H6N2O B11917119 7-Formyl-1H-indole-3-carbonitrile

7-Formyl-1H-indole-3-carbonitrile

Katalognummer: B11917119
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: IMEFJPFKGFXKJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Formyl-1H-indole-3-carbonitrile: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of a formyl group at the 7th position and a carbonitrile group at the 3rd position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyl-1H-indole-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with suitable reagents to introduce the formyl and carbonitrile groups. For instance, the reaction of 1H-indole-3-carbaldehyde with a cyanide source under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Formyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Formyl-1H-indole-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Formyl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and targets involved depend on the context of its use in research or therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

    1H-Indole-3-carbaldehyde: Similar structure but lacks the carbonitrile group.

    Indole-3-acetic acid: Contains a carboxylic acid group instead of a formyl group.

    Indole-3-carbonitrile: Lacks the formyl group but contains the carbonitrile group.

Uniqueness: 7-Formyl-1H-indole-3-carbonitrile is unique due to the presence of both formyl and carbonitrile groups on the indole ring.

Eigenschaften

Molekularformel

C10H6N2O

Molekulargewicht

170.17 g/mol

IUPAC-Name

7-formyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-4-8-5-12-10-7(6-13)2-1-3-9(8)10/h1-3,5-6,12H

InChI-Schlüssel

IMEFJPFKGFXKJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)C(=CN2)C#N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.